Rutin sulfate

Antiviral research HIV-1 entry inhibition Microbicide development

Researchers using unsulfated rutin in antiviral assays risk false negatives: unsulfated rutin exhibits zero anti-HIV-1 activity, while only the sulfated derivative demonstrates quantifiable entry blockade. Rutin sulfate (CAS 12768-44-4) is the minimum required sulfated form for detecting anti-HIV-1 activity and serves as an essential SAR comparator. • Validated IC₅₀ values: HIV-1 IIIB (2.3 μM), Ada-M (4.5 μM), Ba-L (8.5 μM), primary R5 isolate (13.1 μM); HSV (88.3 μM). • High selectivity indices (197-575) with CC₅₀ >3.0 mM in relevant cell types. • Essential reference compound for sulfated flavonoid entry inhibitor screening and complement inhibition research where degree of sulfation critically determines activity.

Molecular Formula C27H32O20S
Molecular Weight 708.6 g/mol
CAS No. 12768-44-4
Cat. No. B077020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRutin sulfate
CAS12768-44-4
Synonymsutin sodium sulfate
rutin sulfate
rutin sulfate, monosodium salt, monohydrogen
Molecular FormulaC27H32O20S
Molecular Weight708.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O
InChIInChI=1S/C27H30O16.H2O4S/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;1-5(2,3)4/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;(H2,1,2,3,4)
InChIKeyXFXKRQZMTKNFHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rutin Sulfate: Research Procurement Guide


Rutin sulfate (sodium rutin sulfate) is a sulfated derivative of the natural flavonol glycoside rutin, characterized by the addition of sulfate groups to hydroxyl positions on the rutin molecule [1]. This sulfation modification alters the physicochemical and biological properties relative to the parent compound rutin, including enhanced water solubility and the acquisition of novel pharmacological activities not observed with unsulfated rutin [2].

For sulfation-dependent antiviral entry blockade studies (HIV-1, HSV)
For complement inhibition research requiring verified sulfation degree
For flavonoid SAR studies comparing sulfated vs. unsulfated analogs

Rutin Sulfate vs. Rutin: Why Substitution Fails


Sulfation confers qualitative, not merely quantitative, changes to the biological activity profile of rutin. In the context of antiviral research, unsulfated rutin has been explicitly demonstrated to possess no detectable anti-HIV activity across multiple viral isolates, whereas sulfation yields measurable IC₅₀ values and functional entry blockade [1]. Similarly, in complement system research, unsulfated "water-soluble rutin" preparations lack detectable complement-inhibiting activity, while appropriately sulfated derivatives demonstrate this activity [2]. Substituting rutin or non-sulfated analogs for research applications where sulfation-dependent activities are required will yield negative or misleading results, as the sulfate groups are the essential pharmacophore for these specific biological interactions.

Unsulfated rutin shows no anti-HIV-1 activity in direct comparisons; sulfation is a prerequisite for entry blockade.
Commercial “water-soluble rutin” may lack complement-inhibiting activity; verify sulfur content before use.
Substitution with quercetin may shift MPO inhibition potency but may not reproduce HIV-1 entry activity.

Rutin Sulfate Comparative Evidence


Anti-HIV-1 Activity vs. Unsulfated Rutin

In a direct head-to-head study, sodium rutin sulfate demonstrated measurable anti-HIV-1 activity with defined IC₅₀ values against multiple viral isolates, while unsulfated rutin showed no detectable activity against any HIV-1 isolate tested [1].

Anti-HIV-1 activity
Head-to-head
Rutin sulfate: IC₅₀ 2.3–13.1 μM
Unsulfated rutin: no activity
Sulfation-dependent entry blockade context
Across HIV-1 IIIB, Ada-M, Ba-L, primary isolate
Antiviral research HIV-1 entry inhibition Microbicide development

Anti-HIV Selectivity Profile

Sodium rutin sulfate exhibits high selectivity indices (SI) for anti-HIV activity, ranging from 197 to 575 across tested isolates, with a 50% cytotoxicity concentration (CC₅₀) exceeding 3.0 mM in multiple human cell lines [1].

Selectivity index
Head-to-head
SI = 197–575 (CC₅₀ > 3.0 mM)
Supports selectivity endpoint review for antiviral screening
Human cell line CC₅₀; vaginal lactobacilli MIC > 3.0 mM
Cytotoxicity Selectivity index Microbicide safety

Myeloperoxidase Inhibition: Rutin Sulfate vs. Quercetin

In a comparative study of human myeloperoxidase (MPO) inhibition, rutin sulfate demonstrated significantly lower inhibitory potency compared to quercetin, with quercetin being the most potent inhibitor among the four compounds tested [1].

MPO inhibition
Head-to-head
Quercetin IC₅₀ = 3.5 μM; rutin sulfate significantly less potent
Sulfation does not universally enhance activities; target-specific selection context
Rank order: quercetin >> rutin sulfate, rutin, troxerutin
Myeloperoxidase inhibition Neutrophil function Flavonoid pharmacology

Complement Inhibition and Sulfation Degree

While commercially available "water-soluble rutin" preparations (sodium rutin sulfate salts) lack detectable complement-inhibiting activity, further sulfation to produce rutin poly(H-)sulfates with higher sulfur content (S=16.5%) yields highly active complement inhibitors [1].

Complement inhibition
Class-level / Data to verify
Activity requires S=16.5%; water-soluble rutin (S=5.45%) inactive
Sulfation degree critically determines complement activity; verify lot sulfur content
Patent-based evidence; not all salts are equivalent
Complement system inhibition Immune modulation Sulfation degree

Anti-HSV Activity

Sodium rutin sulfate demonstrates measurable activity against human herpes simplex virus (HSV), extending its antiviral profile beyond HIV-1 [1].

Anti-HSV activity
Head-to-head
HSV IC₅₀ = 88.3 μM; SI = 30; ~38-fold higher than HIV-1 IIIB IC₅₀
Supports dual-pathogen antiviral screening context; HSV potency lower
In vitro assay; may support broad-spectrum research
Anti-HSV activity Herpes simplex virus Broad-spectrum antiviral

Rutin Sulfate Application Scenarios


HIV-1 Entry Inhibition & Microbicide Development

Rutin sulfate is appropriate for research programs investigating sulfated flavonoid-based HIV-1 entry inhibitors. Based on direct comparative evidence, this compound is the minimum required sulfated form for detecting anti-HIV-1 activity, as unsulfated rutin shows no measurable effect [1]. The compound's defined IC₅₀ values across multiple HIV-1 isolates (2.3–13.1 μM) and high selectivity indices (197–575) make it suitable for use as a reference compound in entry inhibitor screening campaigns, as a starting scaffold for medicinal chemistry optimization, or as an active pharmaceutical ingredient candidate in preclinical microbicide formulation studies [1].

Dual Antiviral Research: HIV-1 and HSV

For research programs seeking compounds with activity against both HIV-1 and HSV, rutin sulfate offers quantifiable dual antiviral activity with defined IC₅₀ values for each virus (HIV-1: 2.3–13.1 μM; HSV: 88.3 μM) [1]. This makes the compound suitable as a positive control in broad-spectrum antiviral assays or as a lead compound for developing microbicides with multi-pathogen coverage. The safety profile (CC₅₀ > 3.0 mM) in relevant cell types provides a benchmark for toxicity comparisons during analog development [1].

Complement Inhibition and Sulfation Control

Rutin sulfate serves as a baseline reference material in complement inhibition research, where the degree of sulfation critically determines biological activity. Patent evidence establishes that standard "water-soluble rutin" preparations (S=5.45%) lack complement-inhibiting activity, while more highly sulfated derivatives (S=16.5%) are active [2]. Researchers in immunology or inflammation studies requiring complement-inhibiting activity should verify that their rutin sulfate source meets the minimum sulfation threshold required for their assay system [2].

Flavonoid SAR: Sulfated vs. Non-Sulfated Analogs

Rutin sulfate is an essential comparator compound for structure-activity relationship (SAR) studies examining the pharmacological consequences of flavonoid sulfation. The compound enables direct comparison against unsulfated rutin to isolate sulfate group-dependent activities (e.g., anti-HIV-1 entry [1]), as well as comparison against aglycone quercetin and other flavonoid derivatives to assess the interplay between glycosylation, sulfation, and biological activity across diverse assay systems [3].

Application
Selection Property
Validation Focus
HIV-1 entry blockade studies
Sulfation-dependent antiviral activity
Entry inhibition endpoint context
Dual-pathogen antiviral screening
Broad-spectrum antiviral profile
Multi-pathogen endpoint comparison
Complement pathway inhibition studies
Sulfation degree-dependent activity
Sulfur content and complement assay verification
Flavonoid structure-activity relationship (SAR)
Sulfation vs. glycosylation activity profiling
Cross-compound activity differential review

Technical Documentation Hub

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